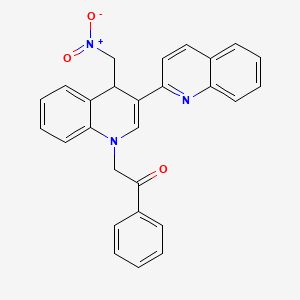
4'-Nitromethyl-1'-phenacyl-1',4'-dihydro-2,3'-biquinolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE involves several steps. One method involves the regioselective addition of nitromethane anion to 1’-alkyl-3’-(2-quinolyl)quinolinium halides, forming products of addition at the position 4’. This is followed by the alkylation of 1’,4’-dihydro-2,3’-biquinolyl with halogen derivatives in DMF (dimethylformamide) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Camptothecin: Known for its anticancer properties.
Quinoline: The parent compound with various biological activities. 2-[4-(NITROMETHYL)-3-(2-QUINOLYL)-1(4H)-QUINOLINYL]-1-PHENYL-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21N3O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-(nitromethyl)-3-quinolin-2-yl-4H-quinolin-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C27H21N3O3/c31-27(20-9-2-1-3-10-20)18-29-16-23(25-15-14-19-8-4-6-12-24(19)28-25)22(17-30(32)33)21-11-5-7-13-26(21)29/h1-16,22H,17-18H2 |
InChI Key |
SIQZXOBVXSNEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C(C3=CC=CC=C32)C[N+](=O)[O-])C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















